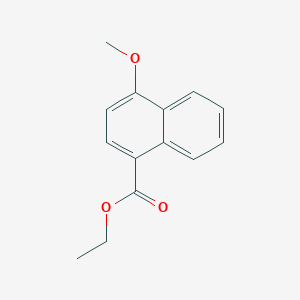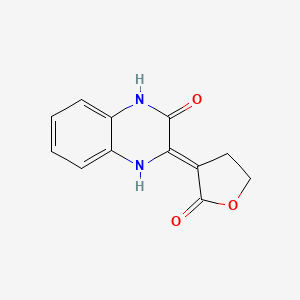
(3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one is a complex organic compound characterized by its unique structure, which includes a quinoxaline core and an oxolanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one typically involves multi-step organic reactions. One common method includes the condensation of a quinoxaline derivative with an oxolanone precursor under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent quality and efficiency in production.
化学反应分析
Types of Reactions
(3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce dihydroquinoxaline derivatives.
科学研究应用
(3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism by which (3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Quinoxaline: A simpler compound with a similar core structure.
Oxolanone Derivatives: Compounds with similar oxolanone moieties.
Dihydroquinoxaline Derivatives: Compounds with similar dihydroquinoxaline structures.
Uniqueness
What sets (3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one apart is its unique combination of the quinoxaline core and the oxolanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
53959-45-8 |
|---|---|
分子式 |
C12H10N2O3 |
分子量 |
230.22 g/mol |
IUPAC 名称 |
(3Z)-3-(2-oxooxolan-3-ylidene)-1,4-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C12H10N2O3/c15-11-10(7-5-6-17-12(7)16)13-8-3-1-2-4-9(8)14-11/h1-4,13H,5-6H2,(H,14,15)/b10-7- |
InChI 键 |
OMVLKWMHXHNOKC-YFHOEESVSA-N |
手性 SMILES |
C\1COC(=O)/C1=C\2/C(=O)NC3=CC=CC=C3N2 |
规范 SMILES |
C1COC(=O)C1=C2C(=O)NC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



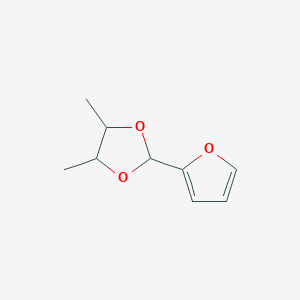


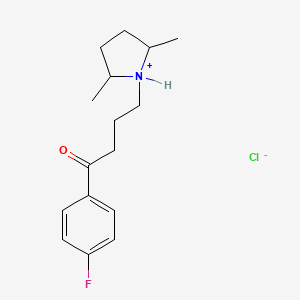
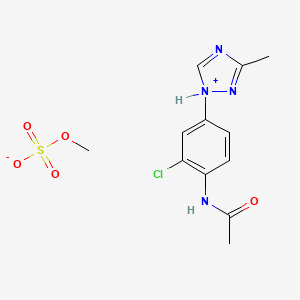
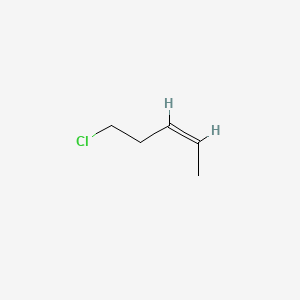
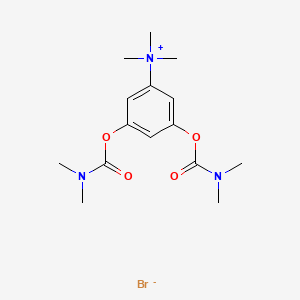
![Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate](/img/structure/B13768026.png)
![3H-Indolium, 2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13768031.png)
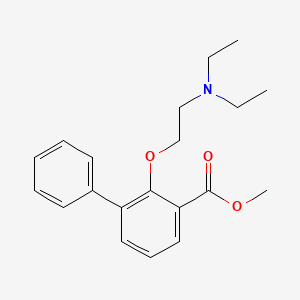
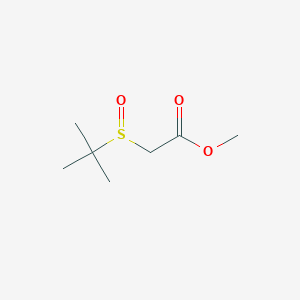
![1,2-Ethanediamine, N,N,N'-trioctyl-N'-[2-(octylamino)ethyl]-](/img/structure/B13768046.png)
